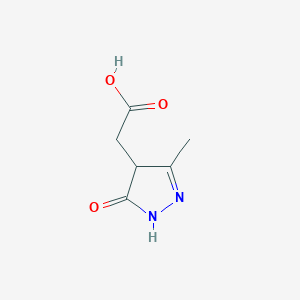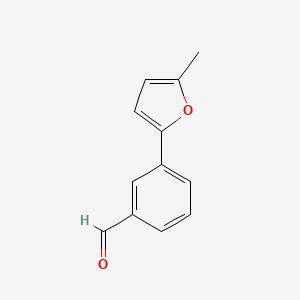
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate
Descripción general
Descripción
“2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate” is an organic boron compound . It is a colorless liquid at room temperature and is often used as an organic boron reagent in organic synthesis . It plays a key role in the formation of boronic esters, oxidation, and reduction reactions .
Synthesis Analysis
The compound is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . It is also used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular formula of the compound is C7H15BO3 . The molecular weight is 158.00 . The InChI Key is JZZJAWSMSXCSIB-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is commonly used as an organic boron reagent in organic synthesis . It plays a crucial role in the formation of C-C bonds, oxidation, and reduction reactions . It is also used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound is a colorless liquid at room temperature . It has a density of 0.9642 g/mL at 25 °C . The boiling point is 120°C at 228mmHg . The refractive index is 1.4096 .Aplicaciones Científicas De Investigación
Synthesis of Novel Copolymers
This compound is employed in the synthesis of novel copolymers, particularly those based on benzothiadiazole and electron-rich arene units. These copolymers have unique optical and electrochemical properties that can be tailored for various applications such as organic electronics, light-emitting diodes (LEDs), and photovoltaic cells .
Drug Design and Delivery
Phenylboronic acids and their esters, like this compound, are considered for new drug designs and drug delivery systems. They can act as boron-carriers suitable for neutron capture therapy, a targeted cancer treatment method .
Neutron Capture Therapy
Due to its boron content, this compound may be used in neutron capture therapy for cancer treatment. The boron atoms can capture neutrons and undergo fission reactions that destroy cancer cells while sparing healthy tissue .
Organic Synthesis
Pinacol boronic esters are valuable building blocks in organic synthesis. They can be used in various functionalizing deboronation reactions to create complex molecules for pharmaceuticals and agrochemicals .
Catalytic Protodeboronation
This compound could potentially be used in catalytic protodeboronation processes to remove boron groups from molecules in a controlled manner, which is a useful reaction in synthetic chemistry .
Hydrolysis Studies
The susceptibility of phenylboronic pinacol esters to hydrolysis is an area of study that impacts their stability in aqueous environments. This is crucial for their application in biological systems and pharmaceuticals .
Thermo Fisher Scientific Chemical Book MilliporeSigma Springer Link Royal Society of Chemistry
Mecanismo De Acción
Target of Action
It is known that this compound is commonly used as an organic boron reagent in organic synthesis .
Mode of Action
It is known to play a key role in the formation of c-c bonds, oxidation, and reduction reactions .
Biochemical Pathways
It is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .
Result of Action
It is known to be involved in the synthesis of novel copolymers, indicating its potential role in the formation of complex molecular structures .
Action Environment
It is known to be moisture sensitive and should be stored away from oxidizing agents in a cool, dry, and well-ventilated condition .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-10(17)19-12-8-7-11(9-13(12)18-6)16-20-14(2,3)15(4,5)21-16/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWMSVLBTLTANH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378810 | |
| Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate | |
CAS RN |
811841-45-9 | |
| Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 811841-45-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1362171.png)
![N-[(2,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B1362173.png)











